N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine is a synthetic tripeptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal amino group of the peptide chain. This compound is often used in peptide synthesis and serves as a building block in various biochemical and pharmaceutical applications.
Properties
CAS No. |
62632-67-1 |
|---|---|
Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11+,12-/m1/s1 |
InChI Key |
XBQPONGEMLXIKR-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using benzyl chloroformate to form N-[(Benzyloxy)carbonyl]-L-alanine . This protected amino acid is then coupled with D-alanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanine . The final step involves the coupling of another D-alanine residue to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine can undergo various chemical reactions, including:
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the peptide to interact with its target without undergoing premature degradation . Upon reaching the target site, the protecting group can be removed, enabling the peptide to exert its biological effects . The pathways involved in its mechanism of action include proteolytic cleavage and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A similar compound used as a building block in peptide synthesis and as a biochemical reagent.
N-Benzyloxycarbonyl-L-serine benzyl ester: Another related compound used in peptide synthesis and as a pharmaceutical intermediate.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a protease inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-D-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of alanine. This configuration imparts distinct biochemical properties and makes it suitable for specialized applications in research and industry .
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